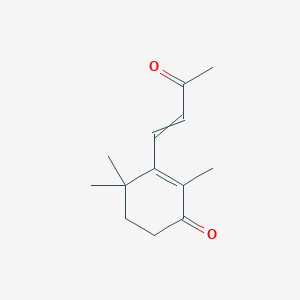

3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one

Description

3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one (IUPAC name: 2,4,4-trimethyl-3-[(1E)-3-oxo-1-buten-1-yl]cyclohex-2-en-1-one) is a bicyclic ketone derivative with a conjugated enone system. It is also known as 3-oxo-β-ionone or damascenone in certain contexts . Key features include:

- Molecular formula: C₁₃H₁₈O₂

- Molecular weight: 206.28 g/mol

- Structural highlights: A cyclohexenone core substituted with methyl groups at positions 2, 4, and 4, and a 3-oxobut-1-enyl side chain at position 3 .

This compound is synthesized via organic reactions, such as the photolysis of cyanocyclohexenones in tert-butyl alcohol, where methyl radical substitution occurs . It serves as a precursor in fragrance chemistry and pharmaceutical intermediates .

Properties

CAS No. |

27185-77-9 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+ |

InChI Key |

OBHGOXFSRVNKBS-AATRIKPKSA-N |

SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the reaction of a suitable cyclohexene derivative with an appropriate enone precursor. One common method involves the aldol condensation of 2,4,4-trimethylcyclohex-2-en-1-one with acetylacetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed to achieve higher efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The molecular structure of 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one features a cyclohexene ring with various substituents that contribute to its unique chemical properties.

Flavor and Fragrance Industry

The compound is utilized in the flavor and fragrance industry due to its pleasant aroma and flavor profile. It is often used in formulations for perfumes and food products to enhance sensory attributes.

Case Study: Flavor Compounds in Honey

Research has identified 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one as a marker compound in Greek cotton honey. This application demonstrates its utility in determining the botanical origin of honey through flavor profiling techniques .

Pharmaceutical Applications

The compound exhibits potential therapeutic properties that can be harnessed in pharmaceutical formulations.

Case Study: Antimicrobial Activity

In vitro studies have indicated that derivatives of this compound may possess antimicrobial properties. For instance, research involving various extracts from plants has shown that compounds similar to 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one can inhibit the growth of gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Agricultural Sciences

In agriculture, the compound may serve as a natural pesticide or growth enhancer due to its bioactive properties.

Case Study: Natural Products from Plants

Natural products containing similar structures have been investigated for their efficacy in pest control and plant growth promotion. For example, extracts from Canna indica, which may contain related compounds, have shown promising results in enhancing plant resistance against pests .

Mechanism of Action

The mechanism by which 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenone Derivatives

(a) 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone)

- Molecular formula : C₉H₁₄O

- Molecular weight : 138.21 g/mol

- Key differences : Lacks the 3-oxobut-1-enyl substituent, resulting in simpler structure and lower molecular weight.

- Applications : Widely used as a solvent in industrial coatings and adhesives .

(b) 3,4,4-Trimethylcyclohex-2-en-1-one

- Molecular formula : C₉H₁₄O

- Molecular weight : 138.21 g/mol

- Key differences : Methyl group positions differ (3,4,4 vs. 2,4,4), altering steric and electronic properties.

- Occurrence : Detected in volatile organic compound (VOC) profiles of algae and food supplements .

(c) Dehydrovomifoliol

Ionone Derivatives

(a) β-Ionone

- Structure : 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one

- Key differences: Shorter side chain (butenone vs. oxobut-enyl) and absence of ketone at position 3.

- Applications : Key aroma compound in perfumes and flavorings .

(b) 4-Oxoretinol

- Structure: 3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraen-1-yl]-2,4,4-trimethylcyclohex-2-en-1-one

- Key differences: Extended polyene chain and hydroxyl group enable biological activity as a retinoid metabolite .

Physical and Chemical Properties Comparison

Biological Activity

3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring with a unique substitution pattern. This compound has drawn attention in various fields, particularly in medicinal chemistry and biological research due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 27185-77-9

- IUPAC Name : 2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one

Synthesis

The synthesis of 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the aldol condensation of 2,4,4-trimethylcyclohex-2-en-1-one with acetylacetone under basic conditions. The reaction is facilitated by bases such as sodium hydroxide or potassium hydroxide and involves heating to promote the condensation process.

The biological activity of this compound is primarily attributed to its electrophilic enone group. This group can interact with nucleophiles in biological systems, leading to enzyme inhibition and modification of proteins. Such interactions can significantly impact cellular pathways and functions.

Anticancer Properties

Research has indicated that 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one exhibits notable antiproliferative activity against various human cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung), KB31 (oral), and K562 (leukemia).

- Mechanism : Induces G2/M phase cell cycle arrest and apoptosis in specific cell lines. In KB31 cells, significant apoptosis was observed while A549 cells showed no programmed cell death .

Antioxidant Activity

The compound has also demonstrated free-radical-scavenging capabilities. It is hypothesized that its structure allows it to act as an antioxidant by neutralizing free radicals, which can contribute to oxidative stress-related diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (Z)-4-Hydroxy-3,5,5-trimethyl-4-(3’-oxobut-1’-enyl)cyclohex-2-enone | Hydroxyl group instead of ketone | Similar anticancer properties |

| Dehydrozingerone | Phenolic compound with enone structure | Known for antioxidant properties |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one in laboratory settings?

Methodological Answer: The compound is synthesized via aluminum isopropoxide-mediated condensation. Key steps include:

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- Mass spectrometry : Confirm exact mass (206.1266508 Da) using high-resolution MS (HRMS) .

- NMR : Analyze olefinic protons (δ 5.5–6.5 ppm for conjugated enone systems) and methyl groups (δ 1.2–1.5 ppm for trimethyl substituents) .

- IR spectroscopy : Verify carbonyl stretches (1700–1750 cm⁻¹) and enol tautomer signals (broad O–H stretch at 3200–3500 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed when determining this compound's solid-state structure?

Methodological Answer: For X-ray diffraction studies:

Q. What computational methods validate the compound's observed keto-enol tautomerism in solution?

Methodological Answer: Combine experimental and computational approaches:

Q. What experimental design considerations minimize degradation during prolonged stability studies?

Methodological Answer: Mitigate degradation via:

- Continuous cooling (4°C) during storage to reduce organic compound breakdown .

- LC-MS monitoring at 12-hour intervals with a C18 column (gradient: 5% → 95% acetonitrile in H₂O) to track decomposition products.

Q. How does the compound's enone system influence its reactivity in [4+2] cycloaddition reactions?

Methodological Answer: The conjugated dienone acts as a dienophile:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.